molecular formula C11H10Cl2O2 B2832917 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine CAS No. 339098-76-9

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Cat. No. B2832917
CAS RN: 339098-76-9
M. Wt: 245.1
InChI Key: NJRSHECEUIFNQQ-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine” is a complex organic molecule. It contains a dioxepine ring, which is a seven-membered ring with two oxygen atoms, and a dichlorophenyl group, which is a phenyl ring substituted with two chlorine atoms .


Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of 2,4-dichloroacetophenone involves acylation, hydrolysis, washing, distillation, and crystallization .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also provide detailed information about the three-dimensional arrangement of atoms in a molecule .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques. For example, the nitration process of a related compound, 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, was studied in a continuous flow microreactor system .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of 2,4-dichlorophenol, a related compound, include a molecular formula of C6H4Cl2O and an average mass of 163.001 Da .

Scientific Research Applications

Herbicide Toxicology and Mutagenicity

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily known for its use as a herbicide. Research indicates that 2,4-D has been extensively studied for its toxicological effects and mutagenicity. A significant focus has been on its impact on occupational health, neurotoxicity, resistance to herbicides, and effects on non-target aquatic species. The United States has been a leading contributor to this research, emphasizing areas like toxicology and biochemical and molecular biology (Zuanazzi et al., 2020).

Electrochromic Polymer Applications

A derivative of 3,4-propylenedioxyselenophene, which is structurally similar to this compound, has been utilized in the synthesis of electrochromic polymers. These polymers exhibit a transition from a pure blue state to a highly transparent state, showcasing high optical contrast ratios. Such materials are valuable in applications like smart windows and display technologies (Karabay et al., 2015).

Phytoremediation Enhancement

Research into the phytoremediation of 2,4-D has shown the potential of using bacterial endophytes to enhance the removal of this herbicide from contaminated soil and groundwater. This approach has demonstrated efficacy in reducing the levels of toxic herbicide residues in crops like peas, showcasing a promising avenue for environmental remediation (Germaine et al., 2006).

Dioxin Impurities in Agrochemicals

Research on the impurities in agrochemical formulations, including those related to 2,4-D, has revealed the presence of dioxins and dioxin-like PCBs. These studies are crucial for understanding the environmental and health impacts of these impurities, which are known for their high toxicity (Masunaga et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system in which it is acting. For example, 2,4-dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 2,4-dichlorophenylhydrazine hydrochloride is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. For example, the use of continuous flow microreactors has been explored to improve the efficiency of chemical reactions .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-8-3-4-9(10(13)7-8)11-14-5-1-2-6-15-11/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRSHECEUIFNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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